molecular formula C6H7ClN2O B11812870 (2-Amino-5-chloropyridin-3-yl)methanol

(2-Amino-5-chloropyridin-3-yl)methanol

Cat. No.: B11812870
M. Wt: 158.58 g/mol
InChI Key: ZHWNKTWOOKHVTH-UHFFFAOYSA-N
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Description

(2-Amino-5-chloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyridine ring. This compound is used primarily in research and development settings and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chloropyridin-3-yl)methanol typically involves the reaction of 2-amino-5-chloropyridine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The process involves optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce various substituted pyridine derivatives .

Scientific Research Applications

(2-Amino-5-chloropyridin-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-5-chloropyridine): Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    (2-Amino-3-chloropyridine): Differently substituted, leading to variations in reactivity and applications.

    (2-Amino-4-chloropyridine): Another positional isomer with distinct chemical properties.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(2-amino-5-chloropyridin-3-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)

InChI Key

ZHWNKTWOOKHVTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CO)N)Cl

Origin of Product

United States

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